

An In-depth Technical Guide to 5-Bromo-2,3-dimethoxypyrazine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

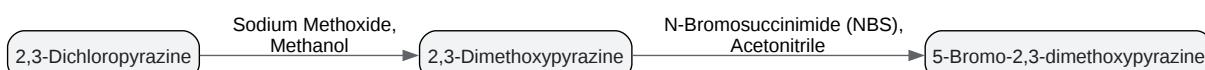
Compound Name: **5-Bromo-2,3-dimethoxypyrazine**

Cat. No.: **B1283610**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Bromo-2,3-dimethoxypyrazine**, a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. This document details its chemical properties, a proposed synthetic pathway with detailed experimental protocols, and a summary of the known biological context of related pyrazine derivatives.


Chemical Properties

5-Bromo-2,3-dimethoxypyrazine is a solid organic compound with the chemical formula $C_6H_7BrN_2O_2$ and a molecular weight of approximately 219.04 g/mol [1][2][3]. Its structure features a pyrazine ring substituted with a bromine atom and two methoxy groups.

Property	Value	Reference
Molecular Formula	C ₆ H ₇ BrN ₂ O ₂	[1] [2] [3]
Molecular Weight	219.04 g/mol	[1] [3]
CAS Number	89466-19-3	[2]
Appearance	Solid	[2]
Purity	Typically ≥95%	[1] [2]
SMILES	COc1ncc(Br)nc1OC	[3]
InChI	InChI=1S/C6H7BrN2O2/c1-10-5-6(11-2)9-4(7)3-8-5/h3H,1-2H3	[1] [2]
InChI Key	UANBJBLRCNEFTC-UHFFFAOYSA-N	[1] [2]

Synthesis

While a definitive, peer-reviewed synthesis of **5-Bromo-2,3-dimethoxypyrazine** is not readily available in the searched literature, a plausible and chemically sound three-step synthetic route can be proposed based on established organic chemistry principles and analogous reactions. This pathway commences with the commercially available 2,3-dichloropyrazine.

[Click to download full resolution via product page](#)

Figure 1: Proposed synthetic workflow for **5-Bromo-2,3-dimethoxypyrazine**.

Step 1: Synthesis of 2,3-Dimethoxypyrazine from 2,3-Dichloropyrazine

The initial step involves a nucleophilic aromatic substitution reaction to replace the chlorine atoms on the pyrazine ring with methoxy groups.

Experimental Protocol:

- Materials: 2,3-Dichloropyrazine, Sodium Methoxide, Methanol (anhydrous).
- Procedure:
 - In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dichloropyrazine (1 equivalent) in anhydrous methanol.
 - To this solution, add sodium methoxide (2.2 equivalents) portion-wise.
 - Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
 - After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
 - To the residue, add water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2,3-dimethoxypyrazine.
 - Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Bromination of 2,3-Dimethoxypyrazine to 5-Bromo-2,3-dimethoxypyrazine

The final step is the electrophilic bromination of the electron-rich 2,3-dimethoxypyrazine ring. N-Bromosuccinimide (NBS) is a suitable reagent for this transformation, often providing good regioselectivity with activated aromatic systems.

Experimental Protocol:

- Materials: 2,3-Dimethoxypyrazine, N-Bromosuccinimide (NBS), Acetonitrile.

- Procedure:
 - Dissolve 2,3-dimethoxypyrazine (1 equivalent) in acetonitrile in a round-bottom flask.
 - Add N-Bromosuccinimide (1.1 equivalents) to the solution.
 - Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction by TLC.
 - Upon completion, remove the acetonitrile under reduced pressure.
 - Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
 - Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude **5-Bromo-2,3-dimethoxypyrazine**.
 - Purify the product by recrystallization or column chromatography.

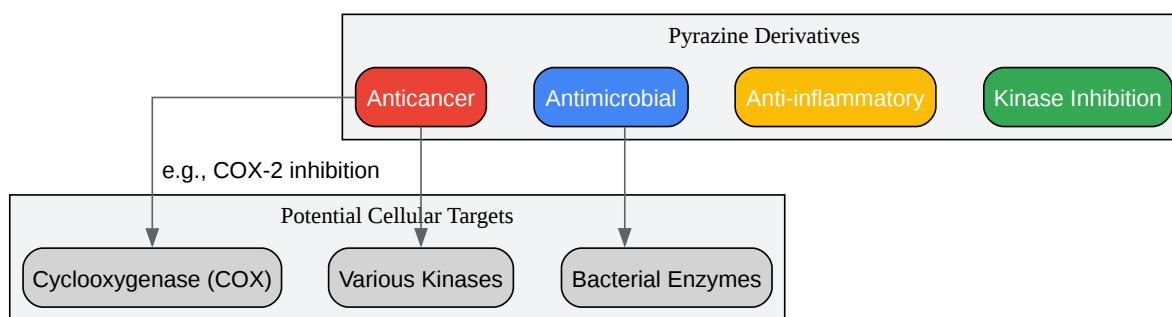
Spectroscopic Characterization (Predicted)

No experimental spectroscopic data for **5-Bromo-2,3-dimethoxypyrazine** was found in the surveyed literature. However, based on the proposed structure and data from analogous compounds, the following spectral characteristics can be anticipated:

¹H NMR:

- A singlet for the remaining proton on the pyrazine ring, expected to be in the aromatic region (δ 7.5-8.5 ppm).
- Two singlets for the two methoxy groups, likely appearing around δ 3.8-4.2 ppm.

¹³C NMR:


- Signals for the carbon atoms of the pyrazine ring, with the carbon bearing the bromine atom showing a characteristic shift.
- Signals for the methoxy carbons.

Mass Spectrometry:

- A molecular ion peak corresponding to the mass of the compound ($m/z \approx 218$ and 220, due to the isotopic pattern of bromine).

Potential Biological Activity and Signaling Pathways

Direct biological studies on **5-Bromo-2,3-dimethoxypyrazine** are not available in the current literature. However, the pyrazine scaffold is a common motif in biologically active molecules, exhibiting a wide range of pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities[1][4][5][6].

[Click to download full resolution via product page](#)

Figure 2: General biological activities of pyrazine derivatives.

Derivatives of pyrazine have been investigated as inhibitors of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in inflammation and cancer[1]. The electron-rich nature of the dimethoxypyrazine ring and the presence of a halogen atom suggest that **5-Bromo-2,3-dimethoxypyrazine** could serve as a valuable intermediate for the synthesis of novel kinase inhibitors or other biologically active compounds through cross-coupling reactions. The bromine atom provides a reactive handle for such transformations.

Conclusion

5-Bromo-2,3-dimethoxypyrazine is a heterocyclic compound with potential for further exploration in medicinal chemistry and materials science. While detailed experimental data is currently sparse, this guide provides a robust, proposed synthetic route and highlights the potential areas of biological relevance based on the activities of related pyrazine structures. Further research is warranted to fully characterize this compound and explore its potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis and biological evaluation of 2,3-diarylpyrazines and quinoxalines as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Bromo-2,3-dimethoxypyrazine | CymitQuimica [cymitquimica.com]
- 3. 5-Bromo-2,3-dimethoxypyrazine | CymitQuimica [cymitquimica.com]
- 4. Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 5-Bromo-2,3-dimethoxypyrazine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1283610#discovery-of-5-bromo-2-3-dimethoxypyrazine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com